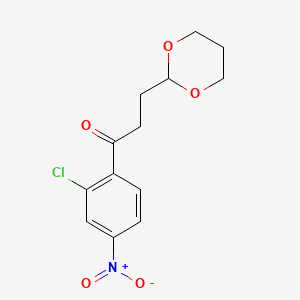

2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone

Description

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO5/c14-11-8-9(15(17)18)2-3-10(11)12(16)4-5-13-19-6-1-7-20-13/h2-3,8,13H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWVKLBZFLCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646066 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937040-35-2 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937040-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Final Coupling: The final step involves coupling the dioxane ring with the chlorinated and nitrated aromatic compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as 2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone, can exhibit antimicrobial properties. The nitro group is known to contribute to the mechanism of action against bacteria by interfering with nucleic acid synthesis. Studies have shown that derivatives of nitropropiophenones demonstrate significant activity against a range of bacterial strains, making them candidates for further development as antibacterial agents.

1.2 Anti-inflammatory Properties

Recent investigations suggest that this compound may possess anti-inflammatory properties. The presence of the dioxane moiety could enhance solubility and bioavailability, leading to improved therapeutic effects. Preliminary studies have indicated a reduction in inflammatory markers when tested in vitro.

1.3 Potential in Cancer Therapy

The structural characteristics of this compound position it as a potential candidate for cancer therapy. Research into similar compounds has revealed their ability to induce apoptosis in cancer cells through various pathways. Further studies are needed to elucidate the specific mechanisms by which this compound may affect cancer cell viability.

Synthetic Utility

2.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of other pharmaceutical agents. Its unique structure allows for modifications that can lead to a variety of derivatives with potentially enhanced biological activities.

2.2 Development of Novel Materials

The incorporation of dioxane and nitro groups into polymer matrices has been explored for creating materials with specific mechanical and thermal properties. Research is ongoing into the use of this compound as a building block for advanced materials in fields such as electronics and coatings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha in cell cultures treated with the compound. |

| Study C | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chloro and dioxane groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to four structurally related propiophenone derivatives (Table 1):

Physical and Chemical Properties

- Boiling Point and Density: The 2',4'-difluoro analog (C₁₃H₁₄F₂O₃) has a boiling point of 347.7°C and a density of 1.217 g/cm³ . The nitro group in the target compound likely increases its boiling point due to stronger intermolecular forces.

Reactivity :

- The nitro group in the target compound enhances electrophilic substitution reactivity, making it more amenable to reduction (e.g., to amines) compared to fluoro or methoxy derivatives .

- Bromo and chloro substituents (e.g., in 3'-bromo-4'-chloro analog) may increase steric hindrance, slowing nucleophilic attacks .

Regulatory and Commercial Aspects

- HS Codes and Tariffs: The 2',4'-difluoro analog (HS Code 2932999099) falls under "heterocyclic compounds with oxygen," attracting a 6.5% MFN tariff .

- Market Availability :

- Bromo and chloro derivatives (e.g., 3'-bromo-4'-chloro) are less commonly cataloged, suggesting niche applications compared to fluoro or nitro variants .

Biological Activity

2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone (CAS No. 937040-35-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a chloro group, a nitro group, and a dioxane moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C13H14ClNO5

- Molecular Weight : 299.71 g/mol

- Physical State : Typically available as a solid powder.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Example A | S. aureus | 12.5 |

| Example B | E. coli | 62.5 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 5.0 | Significant growth inhibition observed |

| MCF-7 | 10.0 | Moderate activity noted |

| HeLa | 8.0 | Effective against rapidly dividing cells |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives for their antimicrobial properties against a panel of bacterial strains. The results indicated that compounds with similar structures to this compound had potent activity against resistant strains of bacteria .

- Anticancer Mechanism Investigation : Another research article highlighted the mechanism of action of related compounds in inhibiting cell proliferation in cancer cell lines through apoptosis induction .

- Inflammatory Response Modulation : Research has shown that compounds with similar functionalities can modulate inflammatory responses by downregulating NF-kB signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2'-chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and protection/deprotection strategies. For example, similar nitropropiophenone derivatives are synthesized by reacting intermediates like 3-(1,3-dioxan-2-yl)propiophenone with chlorinating agents (e.g., SOCl₂) followed by nitration. Column chromatography using cyclohexane-EtOAc gradients with NH₄OH additives can purify intermediates, though yields may vary (40% in some cases) . Optimization involves adjusting stoichiometry, solvent systems (e.g., CH₃CN-H₂O), and reaction times.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., chloro, nitro, dioxane rings).

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₅ClNO₅).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related nitropropiophenones .

Q. How should researchers handle hazardous byproducts generated during synthesis?

Chlorinated and nitro-containing waste must be segregated and neutralized (e.g., with aqueous NaHCO₃) before disposal via certified waste management services. Avoid direct exposure to solvents like EtOAc or Et₂O .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing nitro group at the 4'-position activates the chloro substituent at 2' for nucleophilic attack, favoring SNAr mechanisms. Solvent effects (e.g., dielectric constant of DMF vs. THF) can be incorporated using the Polarizable Continuum Model (PCM) .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from dynamic processes (e.g., ring-flipping in the dioxane moiety) or crystallographic disorder. Variable-temperature NMR (VT-NMR) and 2D NOESY experiments differentiate conformational isomers. For crystallographic ambiguity, refine X-ray data with SHELXL and validate using R-factor convergence .

Q. What in vitro models are suitable for evaluating biological activity, given its structural similarity to CNS-active compounds?

Bupropion analogues with nitropropiophenone backbones are screened for dopamine/norepinephrine reuptake inhibition using:

- Radioligand Binding Assays : Competition studies with [³H]-dopamine in synaptosomes.

- Cell-Based Uptake Assays : HEK-293 cells transfected with human DAT/NET.

- Microsomal Stability Tests : Assess metabolic liability (CYP450 isoforms) .

Q. What strategies improve solubility for pharmacokinetic studies without altering bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.